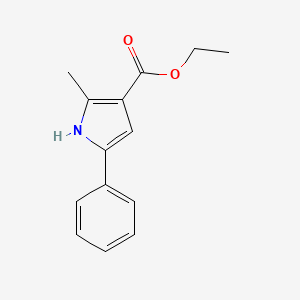

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

CAS No.: 3652-48-0

Cat. No.: VC7970625

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3652-48-0 |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C14H15NO2/c1-3-17-14(16)12-9-13(15-10(12)2)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 |

| Standard InChI Key | BQNZGDBTUKZKHE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C |

| Canonical SMILES | CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C |

Introduction

Structural and Molecular Characteristics

The pyrrole core of ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is aromatic, with conjugated π-electrons stabilized by resonance. The methyl group at position 2 and the phenyl group at position 5 introduce steric and electronic effects that influence reactivity. The ethyl carboxylate at position 3 enhances solubility in polar organic solvents. Key molecular descriptors include:

-

Exact Mass: 229.11000 g/mol

-

Polar Surface Area (PSA): 42.09 Ų

The compound’s IUPAC name, ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, reflects its substitution pattern. Its structure has been confirmed via spectroscopic methods, including NMR, NMR, and IR spectroscopy .

Synthetic Methodologies

Microwave-Assisted One-Pot Synthesis

A solvent- and catalyst-free microwave-assisted method has been developed for synthesizing this compound. The reaction involves:

-

Reactants: α-Bromoacetophenone, aniline, and ethyl acetoacetate.

-

Conditions: Microwave irradiation at 300 W for 15 minutes.

-

Yield: 65%, a significant improvement over conventional heating (20% yield) .

This green chemistry approach minimizes waste and reduces reaction time. The mechanism likely proceeds through a tandem nucleophilic substitution and cyclization pathway, forming the pyrrole ring in a single step.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.27 g/mol |

| Exact Mass | 229.11000 g/mol |

| LogP | 3.1668 |

| Polar Surface Area | 42.09 Ų |

| Storage Conditions | 2–8°C |

The compound’s stability under refrigeration suggests sensitivity to thermal degradation, possibly due to ester hydrolysis .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

-

3375: N-H stretch (pyrrole ring).

-

1680: C=O stretch (ester carbonyl).

Nuclear Magnetic Resonance (NMR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume